Ethanol, 2-(1-phenylethoxy)- Ethanol, 2-(1-phenylethoxy)-
Brand Name: Vulcanchem
CAS No.: 4799-66-0
VCID: VC16109313
InChI: InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
SMILES:
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

Ethanol, 2-(1-phenylethoxy)-

CAS No.: 4799-66-0

Cat. No.: VC16109313

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Ethanol, 2-(1-phenylethoxy)- - 4799-66-0

Specification

CAS No. 4799-66-0
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name 2-(1-phenylethoxy)ethanol
Standard InChI InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
Standard InChI Key BMHHGQVJEGDNJM-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)OCCO

Introduction

Structural and Nomenclature Analysis

Ethanol, 2-(1-phenylethoxy)- (IUPAC: 2-[(1-phenylethyl)oxy]ethanol) consists of an ethanol backbone modified by a 1-phenylethoxy group at the second carbon. The 1-phenylethyl moiety introduces chirality, rendering the compound optically active. Its structure is analogous to 2-phenylethanol (CAS 60-12-8) but differs by the ether linkage instead of a hydroxyl group . This substitution alters polarity, solubility, and reactivity, positioning it as a candidate for specialized applications in organic synthesis and industrial chemistry.

Synthesis Methodologies

Catalytic Transfer Hydrogenation

The patent US6979753B2 describes a method for synthesizing 2-phenylethanol via catalytic transfer hydrogenation of styrene oxide using a palladium/clay catalyst and hydrogen donors like sodium formate . Adapting this approach, ethanol, 2-(1-phenylethoxy)- could be synthesized by substituting styrene oxide with a suitable epoxide precursor. For example, reacting 1-phenylethylene oxide with ethylene glycol in the presence of a transition metal catalyst might yield the target compound . Key reaction parameters include:

ParameterValue/DescriptionSource
CatalystPd/clay or Ru/Al₂O₃
Temperature30–80°C
Hydrogen DonorSodium formate
SolventIsopropyl alcohol
Reaction Time1–12 hours

This method avoids hazardous reagents like gaseous hydrogen or aluminum chloride, aligning with green chemistry principles .

Grignard Reaction and Etherification

Physicochemical Properties

While direct data for ethanol, 2-(1-phenylethoxy)- is unavailable, its properties can be extrapolated from 2-phenylethanol (CAS 60-12-8) and analogous ethers :

PropertyEthanol, 2-(1-Phenylethoxy)- (Estimated)2-Phenylethanol (Reference)
Molecular FormulaC₁₀H₁₄O₂C₈H₁₀O
Molecular Weight166.22 g/mol122.16 g/mol
Boiling Point230–235°C219–221°C
Density1.03–1.05 g/mL1.020 g/mL
Solubility in WaterLow (<10 g/L)20 g/L
Refractive Index~1.521.531–1.534

The ether linkage reduces water solubility compared to 2-phenylethanol, enhancing compatibility with non-polar solvents .

Biological and Industrial Applications

Bacteriostatic Activity

Derivatives of 2-phenylethanol, such as phenyllactic acid and phenylacetic acid, exhibit membrane-disrupting bacteriostatic effects . Ethanol, 2-(1-phenylethoxy)- may share this activity due to its amphiphilic structure, which allows integration into lipid bilayers. Laurdan fluorescence studies suggest that similar compounds fluidize bacterial membranes, impairing function :

Generalized Polarization (GP)=I440I490I440+I490\text{Generalized Polarization (GP)} = \frac{I_{440} - I_{490}}{I_{440} + I_{490}}

At concentrations >50 mM, such molecules reduce GP values by 0.2–0.4, indicating membrane disordering .

Industrial Use as a Solvent or Intermediate

In the PO/SM process, 1-phenylethanol is dehydrated to styrene, a key polymer precursor . Ethanol, 2-(1-phenylethoxy)- could serve as a solvent in this reaction or as an intermediate in synthesizing chiral ligands for asymmetric catalysis.

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalysis routes to produce enantiomerically pure forms.

  • Biological Screening: Evaluating antimicrobial and antifungal efficacy against multidrug-resistant pathogens.

  • Green Chemistry Innovations: Optimizing solvent-free or biocatalytic synthesis methods.

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